![molecular formula C19H27N3O4S B2628092 N,N-diisopropyl-2-(3-((2-(methylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide CAS No. 894004-69-4](/img/structure/B2628092.png)
N,N-diisopropyl-2-(3-((2-(methylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,N-diisopropyl-2-(3-((2-(methylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. The compound also contains a sulfonyl group and an acetamide group, which can participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a sulfonyl group, and an acetamide group. These functional groups would dictate the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present in its structure. The indole ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The sulfonyl group can participate in substitution reactions, and the acetamide group can undergo hydrolysis, among other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like sulfonyl and acetamide could increase its solubility in polar solvents .Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of cyanoacetamide have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, showing promising results against a range of microorganisms (Darwish, Atia, & Farag, 2014). This suggests that N,N-diisopropyl-2-(3-((2-(methylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide could potentially be investigated for antimicrobial applications due to the presence of the cyanoacetamide group and other functional groups that might contribute to antimicrobial efficacy.
Anticancer Activity
Compounds incorporating the indole moiety have been extensively explored for their anticancer properties. For example, indapamide derivatives have been synthesized and demonstrated proapoptotic activity against melanoma cell lines, suggesting the potential of indole derivatives in cancer research (Yılmaz et al., 2015). Given the structural similarity, research into this compound might uncover useful anticancer properties.
Enzyme Inhibition
The study of enzyme inhibitors is crucial for developing therapeutic agents for various diseases. Sulfonamide-based molecules, for example, have shown significant enzyme inhibitory activity, which is critical in designing drugs for conditions like hypertension and bacterial infections. A detailed study on sulfonamides revealed their potential as enzyme inhibitors, offering a pathway to explore this compound for similar applications (Abbasi et al., 2019).
Antioxidant Properties
Antioxidants play a significant role in protecting the body from oxidative stress, which is implicated in the aging process and various diseases. Research into N-substituted phenyl-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives demonstrated considerable antioxidant activity, hinting at the potential of structurally related compounds, including this compound, to serve as antioxidants (Gopi & Dhanaraju, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-[2-(methylamino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S/c1-13(2)22(14(3)4)19(24)11-21-10-17(15-8-6-7-9-16(15)21)27(25,26)12-18(23)20-5/h6-10,13-14H,11-12H2,1-5H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANVSVFLLSZATJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.